

Commercial Sources and Applications of High-Purity Laminin B1 (1363-1383)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the commercial sources, applications, and relevant protocols for the high-purity **Laminin B1 (1363-1383)** peptide. This peptide sequence, derived from the Laminin B1 chain, is known to bind to the laminin receptor and has been implicated in various cellular processes, including cell adhesion, migration, and angiogenesis.

Commercial Availability

The high-purity **Laminin B1 (1363-1383)** peptide is available from commercial suppliers specializing in bioactive peptides. One such prominent supplier is MedChemExpress. While a specific certificate of analysis with quantitative purity data was not publicly available, the product datasheet provides essential information for researchers.



Parameter	Data	Source
Product Name	Laminin B1 (1363-1383)	MedChemExpress
Sequence	Lys-Leu-Gln-Ser-Leu-Asp-Leu- Ser-Ala-Ala-Ala-Gln-Met-Thr- Cys-Gly-Thr-Pro-Pro-Gly-Ala	MedChemExpress
Molecular Weight	2060.35 g/mol	MedChemExpress
CAS Number	112761-58-7	MedChemExpress
Storage	Recommended to be stored as per the Certificate of Analysis.	MedChemExpress[1]

Key Applications and Experimental Protocols

The **Laminin B1 (1363-1383)** peptide and related laminin-derived peptides are utilized in a variety of in vitro and in vivo studies to investigate cellular responses to the extracellular matrix. Key applications include cell adhesion assays, cell migration (haptotaxis) assays, and in vitro angiogenesis assays.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with the **Laminin B1** (1363-1383) peptide.

Protocol:

- Coating: Dissolve the **Laminin B1 (1363-1383)** peptide in sterile ddH₂O. A starting concentration for coating 96-well plates can range from 2.5 μ M to 20 μ M.[2] For a similar laminin peptide, a plateau of adhesion was observed at 20 μ M, with half-maximal adhesion at 2.5 5 μ M.[2] Add 100 μ I of the coating solution to each well and incubate overnight at 4°C.[2]
- Blocking: Wash the wells with a washing buffer (e.g., 0.1% BSA in serum-free medium).[2]
 Block non-specific binding by adding a blocking buffer (e.g., 1% BSA in ddH₂O) and incubating for 4 hours at 4°C.[2]



- Cell Seeding: Resuspend cells in serum-free medium to a concentration of 2.0 x 10⁵ cells/ml.
 [2] Add 100 μl of the cell suspension to each well.
- Incubation and Washing: Incubate the plate for 30-60 minutes at 37°C.[2] Gently wash away non-adherent cells with the washing buffer.[2]
- Quantification: Fix the remaining adherent cells with 1% glutaraldehyde.[2] Stain the cells with a suitable dye (e.g., Crystal Violet).[2] Elute the dye and measure the absorbance at a specific wavelength to quantify cell adhesion.[2]

Cell Migration (Haptotaxis) Assay

This assay assesses the directional migration of cells towards the **Laminin B1 (1363-1383)** peptide. A common method is the Boyden chamber assay.

Protocol:

- Coating of Inserts: Coat the underside of the porous membrane of a Boyden chamber insert with the **Laminin B1 (1363-1383)** peptide solution (a typical starting concentration is 10 µg/mL) and incubate for 24 to 72 hours.[3] Use BSA-coated inserts as a negative control.[3]
- Cell Preparation: Prepare a cell suspension of 0.5 1.0 x 10⁶ cells/mL in a chemoattractant-free medium containing 0.5% BSA.[3]
- Assay Assembly: Add chemoattractant-free medium to the lower chamber of the Boyden plate. Place the coated inserts into the wells. Add the cell suspension to the upper chamber of the inserts.[3]
- Incubation: Incubate the plate for a sufficient time to allow cell migration (typically several hours, cell-type dependent).
- Quantification: Remove non-migratory cells from the upper side of the membrane.[3] Fix and stain the migratory cells on the underside of the membrane.[3] Count the stained cells or elute the stain and measure the absorbance.[3]

In Vitro Angiogenesis (Tube Formation) Assay



This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix in the presence of the **Laminin B1 (1363-1383)** peptide.

Protocol:

- Matrix Preparation: Thaw a basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate.[4][5] Incubate at 37°C for 30-60 minutes to allow for gelation.[5]
- Cell Seeding: Prepare a suspension of endothelial cells (e.g., HUVECs) in growth medium.
 [4] The Laminin B1 (1363-1383) peptide can be pre-incubated with the cells or incorporated into the matrix.
- Incubation: Seed the endothelial cells onto the gelled matrix.[4] Incubate for 6-20 hours to allow for the formation of tube-like structures.[4]
- Visualization and Quantification: Observe and photograph the tube formation using a microscope.[4] The extent of angiogenesis can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.[5]

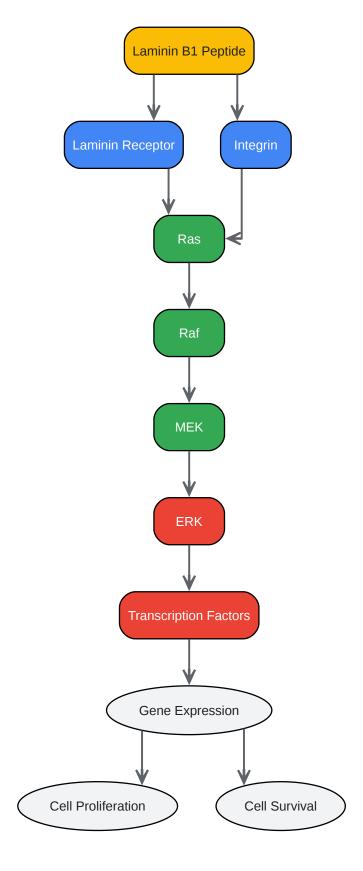
Signaling Pathways

Laminin and its peptides exert their biological effects by binding to cell surface receptors, primarily integrins and the 67kDa laminin receptor, which in turn activates downstream signaling cascades. While the specific signaling pathways activated by the **Laminin B1 (1363-1383)** peptide are not fully elucidated, related laminin peptides have been shown to influence key cellular signaling pathways, including the MAPK/ERK and Focal Adhesion Kinase (FAK) pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Studies have shown that other laminin peptides can activate the MAPK/ERK1/2 pathway.[7] Furthermore, the expression of Laminin B1 has been linked to the regulation of the MAPK/ERK pathway in cancer cells.[8]





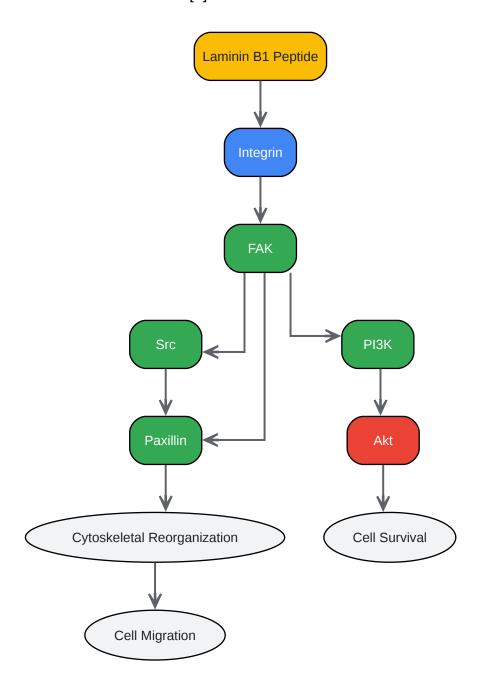
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MAPK/ERK Signaling Pathway



Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon integrin clustering following binding to extracellular matrix proteins like laminin, FAK is activated and autophosphorylated, creating a docking site for other signaling proteins. This initiates a cascade of events that regulate cell migration, adhesion, and survival. Synthetic peptides derived from FAK have been shown to inhibit pressure-activated cancer cell adhesion.[9]



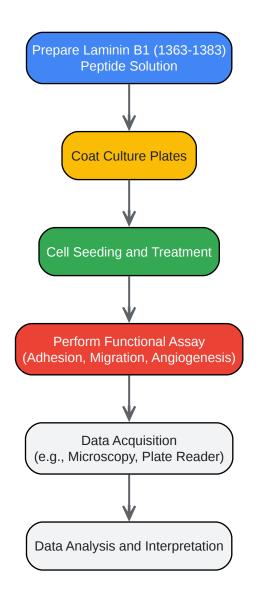
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FAK Signaling Pathway

Experimental Workflow

The following diagram illustrates a general experimental workflow for studying the effects of **Laminin B1 (1363-1383)** peptide on cellular functions.



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Experimental Workflow

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